molecular formula C8H8O B123495 4-Methylbenzaldehyde CAS No. 104-87-0

4-Methylbenzaldehyde

Cat. No. B123495
CAS RN: 104-87-0
M. Wt: 120.15 g/mol
InChI Key: FXLOVSHXALFLKQ-UHFFFAOYSA-N
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Description

4-Methylbenzaldehyde is a compound that is part of the benzaldehyde family, characterized by a benzene ring with an aldehyde functional group and a methyl group at the para position. It is a precursor for various chemicals and has applications in the synthesis of phthalic anhydride, terephthalic acid, and other biologically relevant molecules.

Synthesis Analysis

The synthesis of 4-Methylbenzaldehyde and its derivatives can be achieved through various methods. One approach involves the solid-state reaction to form a novel binary organic complex, as seen in the synthesis of a complex with 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde . Another method includes the anionic living polymerization of 1,3-dimethyl-2-(4-vinylphenyl)imidazolidine, followed by hydrolysis to produce poly(4-vinylbenzaldehyde) . Additionally, 4-Methylbenzaldehyde can be formed from ethanol through sequential aldol condensations and dehydrocyclization on hydroxyapatite catalysts . A more targeted synthesis involves the preparation of isotopically labeled 4-methoxybenzaldehyde for molecular imaging . Furthermore, the Vilsmeier reaction has been used to synthesize 4-(N-methyl,N-substituted) aminobenzaldehydes, demonstrating a new technology for the preparation of substituted benzaldehydes .

Molecular Structure Analysis

The molecular structure of 4-Methylbenzaldehyde derivatives can be characterized using various analytical techniques. For instance, the crystal structure and atomic packing of a molecular complex formed with 4-chloroaniline were confirmed by XRD studies . NMR and IR spectroscopy are also employed to characterize the structure of synthesized compounds, as seen in the synthesis of poly(iminophenol)s derived from 4-bromobenzaldehyde .

Chemical Reactions Analysis

4-Methylbenzaldehyde undergoes various chemical reactions, including condensation and cyclization. For example, it can participate in condensation reactions with methyl azidoacetate, leading to the formation of azidocinnamates and subsequent thermolysis to yield indoles . Schiff base reactions are another example, where 4-bromobenzaldehyde is condensed with aromatic aminophenols to form Schiff base monomers, which are then polymerized .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methylbenzaldehyde derivatives are diverse and can be tailored through synthesis. The thermochemical properties, such as heat of fusion and entropy of fusion, have been studied for complexes formed with 4-chloroaniline . The optical properties, including band gap and refractive index, are also of interest, as demonstrated by the transmission spectra and band gap studies of the grown crystal complex . The thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde have been extensively characterized, revealing insights into their potential applications .

Scientific Research Applications

Production from Ethanol

4-Methylbenzaldehyde can be synthesized through ethanol upgrading reactions on hydroxyapatite catalysts, forming as a result of sequential aldol condensations between acetaldehyde and enals, followed by dehydrocyclization. This process offers an efficient pathway for converting bioethanol into valuable chemicals, with selectivities for methylbenzaldehydes exceeding 30% (Takahiko Moteki, A. Rowley, D. Flaherty, 2016).

Copper-Catalyzed Oxidation in Water

4-Methylbenzaldehyde can be produced in high yields through the copper-catalyzed oxidation of benzyl alcohols in water. This method is notable for its use of water-soluble complexes, wide substrate scope, high functional group tolerance, and the absence of organic solvents or surfactants (Jiang-Ping Wu, Yan Liu, Xiaowei Ma, Ping Liu, Chengzhi Gu, B. Dai, 2016).

Synthesis of Chalcone Derivatives

4-Methylbenzaldehyde is utilized in the synthesis of chalcone derivatives, which have demonstrated antibacterial activity. This application involves the synthesis of 4-hydroxy-3-methylchalcone from 4-methylbenzaldehyde via reactions like the Reimer-Tiemann reaction (M. Hapsari, T. Windarti, Purbowatiningrum, Ngadiwiyana, Ismiyarto, 2018).

Formation of Thiosemicarbazide Derivatives

4-Methylbenzaldehyde reacts with thiosemicarbazide to form specific compounds like 4-methyl-1-(4-methylbenzylidene)thiosemicarbazide. These derivatives are characterized by specific molecular conformations and hydrogen bonding patterns, useful in crystallography and materials science (Yu-Feng Li, 2010); (Jian Zhang, Hao Geng, Ling-hua Zhuang, Guowei Wang, 2009).

Fluorescent pH Sensor

4-Methylbenzaldehyde derivatives, such as 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, act as selective fluorescent pH sensors. These compounds are valuable in studying biological organelles due to their sensitivity to pH changes (Uday Saha, Koushik Dhara, Basab Chattopadhyay, S. Mandal, S. Mondal, Supriti Sen, M. Mukherjee, S. van Smaalen, P. Chattopadhyay, 2011).

CO2 Adsorption in Polyaminal Networks

When reacted with melamine, 4-Methylbenzaldehyde forms hyper-cross-linked microporous polyaminal networks. These networks, due to their increased surface areas and specific pore sizes, show high CO2 adsorption capacities, making them suitable for applications in environmental technologies (Guiyang Li, Biao Zhang, Zhonggang Wang, 2016).

Optical Resolution in Stereochemistry

4-Methylbenzaldehyde is involved in the optical resolution of racemic compounds, such as 4-hydroxy-3-isobornyl-5-methylbenzaldehyde. This application is significant in stereochemistry for separating specific enantiomers, critical in pharmaceutical synthesis (E. V. Buravlev, I. Chukicheva, A. V. Churakov, A. Kutchin, 2012).

Biomedical Applications

Some derivatives synthesized from 4-Methylbenzaldehyde show potential in biomedical applications, including anti-inflammatory activities. These applications stem from the compound's versatility in forming various chemical structures suitable for docking studies in biomedical research (Y. E. Ryzhkova, F. V. Ryzhkov, M. Elinson, 2020).

Safety And Hazards

When handling 4-Methylbenzaldehyde, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

4-Methylbenzaldehyde has potential applications in the synthesis of various pharmaceuticals and other organic compounds . For example, it can be used in the formation of benzimidazoles, which have numerous biological activities and functions . This compound also has potential applications in the field of catalysis .

properties

IUPAC Name

4-methylbenzaldehyde
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InChI

InChI=1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3
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InChI Key

FXLOVSHXALFLKQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C=O
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Molecular Formula

C8H8O
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DSSTOX Substance ID

DTXSID9041520
Record name 4-Methylbenzaldehyde
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Molecular Weight

120.15 g/mol
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Physical Description

Liquid, Colorless liquid with a floral odor; [HSDB]
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Boiling Point

204 °C, BP: 106 °C at 10 mm Hg, 204.00 °C. @ 760.00 mm Hg
Record name 4-METHYLBENZALDEHYDE
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Solubility

Miscible with ethanol, ethyl ether, acetone; very soluble in chloroform, In water, 2.27X10+3 mg/L at 25 °C, 2.27 mg/mL at 25 °C
Record name 4-METHYLBENZALDEHYDE
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Density

1.0194 g/cu cm at 17 °C
Record name 4-METHYLBENZALDEHYDE
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Vapor Pressure

0.25 [mmHg], 2.5X10-1 mm Hg at 25 °C
Record name 4-Methylbenzaldehyde
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Product Name

4-Methylbenzaldehyde

Color/Form

COLORLESS LIQUID

CAS RN

104-87-0
Record name 4-Methylbenzaldehyde
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Melting Point

-6 °C
Record name 4-METHYLBENZALDEHYDE
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Record name 4-Methylbenzaldehyde
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Synthesis routes and methods I

Procedure details

Esterification of methanol is carried out with the per-p-toluic acid product solution containing 30.0 % by weight of per-p-toluic acid, obtained by autooxidizing p-tolualdehyde with air in the absence of catalyst in acetone as a solvent.
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Synthesis routes and methods II

Procedure details

Epoxidation of allyl alcohol is carried out with 200 g of the per-p-toluic acid product solution containing 31.6 % by weight of per-p-toluic acid, obtained by autooxidizing p-tolualdehyde with air in the absence of catalyst in acetone as a solvent. That is to say, the per-p-toluic acid product solution contains 63.2 g (0.415 moles) of per-p-toluic acid, 13.2 g (0.097 moles) of p-toluic acid and the solvent acetone. 24.4 g (0.420 mole) of allyl alcohol, which is equimolar to the per-p-toluic acid, is fed to an autoclave containing the per-p-toluic acid product solution, the autoclave being provided with a rotating stirrer and a reflux cooler, and subjected to reaction at a temperature of 50° to 52° C at a stirring speed of 500 rpm for 2 hours.
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Synthesis routes and methods III

Procedure details

Esterification of methanol is carried out with 100 g of per-p-toluic acid crystals obtained by distilling off acetone from the per-p-toluic acid product solution, obtained by autooxidizing p-tolualdehyde with air in the absence of catalyst in acetone as a solvent.
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Synthesis routes and methods IV

Procedure details

Following the procedure of Example 16 and employing 4.84 g. (0.115 mol) of 57% sodium hydride, 23.5 g. (0.115 mol) of trimethylsulfonium iodide and 11.9 g. (0.099 mol) of p-tolualdehyde there is obtained p-methylstyrene oxide.
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Synthesis routes and methods V

Procedure details

Analogously to Example 1a), 1.4 g of product is obtained from 5.13 g of ammonium acetate, 886 μl of cyanoacetic acid ethyl ester, 1.14 ml of cyclohexylmethyl ketone and 1 g of 4-methylbenzaldehyde.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylbenzaldehyde
Reactant of Route 2
4-Methylbenzaldehyde
Reactant of Route 3
4-Methylbenzaldehyde
Reactant of Route 4
4-Methylbenzaldehyde
Reactant of Route 5
4-Methylbenzaldehyde
Reactant of Route 6
4-Methylbenzaldehyde

Citations

For This Compound
5,570
Citations
J Zhang, H Geng, L Zhuang, G Wang - … Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C9H11N3S, was prepared by reacting 4-methylbenzaldehyde with thiosemicarbazide. An intramolecular N—H⋯N hydrogen bond helps to establish the observed …
Number of citations: 7 scripts.iucr.org
T Moteki, AT Rowley, DT Bregante… - ChemCatChem, 2017 - Wiley Online Library
Condensation reactions of biomass derived C 2 and C 4 aldehydes form both ortho‐ and para‐tolualdehydes (2‐MB and 4‐MB, respectively). The complete reaction network and the …
R Thangam, S Gokul, M Sathuvan, V Suresh… - Biocatalysis and …, 2019 - Elsevier
… In this study, we reported the biomedical potentials of 2-hydoxy 4-methylbenzaldehyde (2H4MB) from D. arayalpathra. The compound 2H4MB was isolated from fresh root barks of the …
Number of citations: 10 www.sciencedirect.com
JM Patel, CR Wolf, RM Philpot - Biochemical Pharmacology, 1979 - Elsevier
… are incubated with 4methylbenzaldehyde. The portion of the cytochrome not degraded by 4-methylbenzaldehyde … We have further investigated the interaction of 4methylbenzaldehyde …
Number of citations: 40 www.sciencedirect.com
GR Qiang, Z Fan, S Shan, YL Tian… - … Section E: Structure …, 2007 - scripts.iucr.org
The crystals of the title compound, C14H11N5O6, were obtained from a condensation reaction of 4-methylbenzaldehyde and 2,4,6-trinitrophenylhydrazine. The molecule displays an E …
Number of citations: 2 scripts.iucr.org
R Adams, J Mathieu - Journal of the American Chemical Society, 1948 - ACS Publications
… 2,6-dihydroxy-4-methylbenzaldehyde (II) resulted. This product … Dihydroxy-4-methylbenzaldehyde (Atranol).—To a solution … of 2,6-dimethoxy-4methylbenzaldehyde has been simplified. …
Number of citations: 31 pubs.acs.org
S Sashikala, SS Shafi - 2018 - wjpr.s3.ap-south-1.amazonaws.com
… In the present work, bio-polymeric Schiff base was prepared by reacting chitosan with 4-methylbenzaldehyde. The uncross linked derivative was characterized by FTIR spectroscopy, …
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com
KAN Maroney, PN Culshaw, UD Wermuth… - Forensic Science …, 2014 - Elsevier
… The spectrum produced from GC–MS analysis of the 4-methylbenzaldehyde fermentation product (top) and the MS of peak 4.18 identified as the 4-methyl analogue of l-PAC (bottom). …
Number of citations: 7 www.sciencedirect.com
VN Emel'Yanenko - Вестник Санкт-Петербургского …, 2013 - cyberleninka.ru
… Enthalpies of formation of 2- and 4-methylbenzaldehyde (see Table 7) were measured for … Enthalpies of formation of 2- and 4-methylbenzaldehyde and their values of vaporization …
Number of citations: 3 cyberleninka.ru
L Narayana Suvarapu, SO Baek… - Letters in Organic …, 2016 - ingentaconnect.com
Background: We synthesized two new organic chelating agents, such as 2-thiophene carboxaldehyde-4- phenylthiosemicarbazone (TCPTSC) and 4-methylbenzaldehyde-4-…
Number of citations: 2 www.ingentaconnect.com

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